(1,2,2,5-Tetramethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride
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Overview
Description
(1,2,2,5-Tetramethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride is a chemical compound with the molecular formula C18H28ClNO2 and a molecular weight of 325.87 g/mol . This compound belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
The synthesis of (1,2,2,5-Tetramethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride involves several steps. One common method includes the reaction of 4-phenylpiperidine with propanoic acid under specific conditions to form the ester linkage. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained in good yield. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
(1,2,2,5-Tetramethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,2,2,5-Tetramethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release and activity . The exact pathways and molecular targets are still under investigation, but it is known to influence pain perception and other neurological functions .
Comparison with Similar Compounds
Similar compounds to (1,2,2,5-Tetramethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride include:
Desmethylprodine: An opioid analgesic with a similar piperidine structure but different functional groups.
Pethidine: Another opioid analgesic with a piperidine core, used for its pain-relieving properties.
Alphaprodine: A closely related compound with similar analgesic effects.
The uniqueness of this compound lies in its specific ester linkage and the presence of multiple methyl groups, which may contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
(1,2,2,5-tetramethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-6-16(20)21-18(15-10-8-7-9-11-15)13-17(3,4)19(5)12-14(18)2;/h7-11,14H,6,12-13H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKRXERHLBCKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CC(N(CC1C)C)(C)C)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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